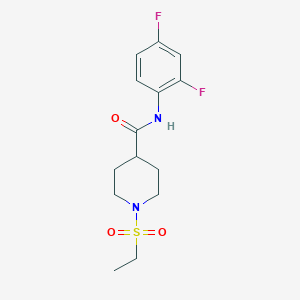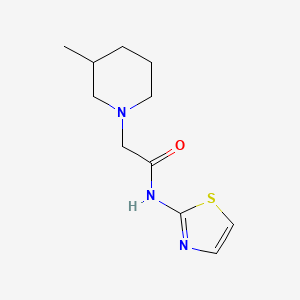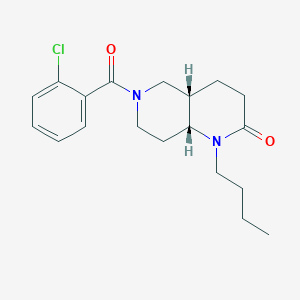![molecular formula C16H25ClN4OS B5435599 2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride](/img/structure/B5435599.png)
2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine rings can interact with biological targets through hydrogen bonding and π-π stacking .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an amide group, and a phenyl ring. These functional groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the piperazine ring. The amide could potentially undergo hydrolysis under acidic or basic conditions, while the piperazine ring could potentially be alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially make the compound basic, while the amide group could allow for hydrogen bonding .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS.ClH/c1-12(2)15(21)18-16(22)17-13-4-6-14(7-5-13)20-10-8-19(3)9-11-20;/h4-7,12H,8-11H2,1-3H3,(H2,17,18,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJMKGKSWTUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-yl)-3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5435525.png)
![N-(2-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5435533.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5435536.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5435543.png)
![4-({[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B5435561.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5435584.png)
![1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]](/img/structure/B5435607.png)
![N-[1-(4-biphenylyl)ethyl]-5-bromonicotinamide](/img/structure/B5435619.png)

![N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5435630.png)
![ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5435636.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)